N-(2-hydroxyethyl)-4-methylbenzenesulfonamide

Antiparasitic Carbonic anhydrase Sulfonamide

Researchers targeting protozoal infections and heterocycle synthesis often face supply inconsistency for functionalized sulfonamide intermediates. N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide (CAS 14316-14-4) addresses both needs: • Validated EhiCA β-carbonic anhydrase inhibitor with 36 nM KI and >580-fold selectivity over human CA I, enabling lead optimization for amebiasis. • Bifunctional building block with terminal hydroxyl enabling intramolecular cyclization to N-tosylbenzooxazocines. • Sourced from scalable single-step synthesis; available in multi-hundred-gram quantities with consistent ≥98% purity.

Molecular Formula C9H13NO3S
Molecular Weight 215.27 g/mol
CAS No. 14316-14-4
Cat. No. B028131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxyethyl)-4-methylbenzenesulfonamide
CAS14316-14-4
SynonymsN-(2-Hydroxyethyl)-p-toluenesulfonamide;  N-Tosylethanolamine_x000B_
Molecular FormulaC9H13NO3S
Molecular Weight215.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCCO
InChIInChI=1S/C9H13NO3S/c1-8-2-4-9(5-3-8)14(12,13)10-6-7-11/h2-5,10-11H,6-7H2,1H3
InChIKeySIIWTWXTZDDNTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide Technical Baseline


N-(2-hydroxyethyl)-4-methylbenzenesulfonamide (CAS 14316-14-4) is a functionalized sulfonamide derivative featuring a p-toluenesulfonyl core linked to an ethanolamine moiety, yielding the molecular formula C9H13NO3S and a molecular weight of 215.27 g/mol [1]. This compound belongs to the broader class of benzenesulfonamides, which are recognized for their utility as synthetic intermediates and for their capacity to engage in hydrogen bonding via the sulfonamide and hydroxyl groups . Its structural signature—a primary sulfonamide nitrogen appended with a flexible 2-hydroxyethyl chain—distinguishes it from simpler aryl sulfonamides and imparts a distinct physicochemical profile that includes a melting point of 55–57 °C and a density of ~1.26 g/cm³ .

1 Hydroxyethyl sulfonamide probe with dual H-bond donor/acceptor capability
2 Suitable for protozoan carbonic anhydrase selectivity studies
3 Bifunctional building block for N-tosyl heterocycle synthesis
4 Scalable one-step synthesis from p-toluenesulfonyl chloride

Why Unsubstituted Sulfonamides Cannot Substitute


Within the sulfonamide chemical space, compounds that share a common benzenesulfonamide core cannot be considered interchangeable. The presence of a 2-hydroxyethyl substituent on the sulfonamide nitrogen fundamentally alters the compound’s hydrogen-bonding capacity, conformational flexibility, and solubility profile, all of which govern downstream performance in biological assays and synthetic transformations . For instance, unsubstituted p-toluenesulfonamide lacks the additional hydroxyl donor/acceptor site and the increased rotational freedom that the ethanolamine chain provides, resulting in markedly different enzyme inhibition selectivity and reaction behavior [1]. Consequently, substituting N-(2-hydroxyethyl)-4-methylbenzenesulfonamide with a simpler analog such as p-toluenesulfonamide would invalidate structure-activity relationships (SAR) in enzyme inhibition studies and compromise synthetic routes that rely on the terminal hydroxyl group for further functionalization [2].

Hydrogen-bond network disruption Unsubstituted p-toluenesulfonamide lacks the terminal hydroxyl; replacing it may shift enzyme inhibition selectivity and SAR interpretation.
Synthesis incompatibility Cyclization routes to benzoxazocines require the free OH; N-alkyl or N-aryl analogs may not engage in the same electrophilic cyclization.
Solubility and melting-point mismatch The hydroxyethyl chain depresses melting point (~80°C lower) and improves organic solvent miscibility; a simple aryl sulfonamide may alter formulation workflows.

Quantitative Evidence Guide for N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide


Selective Protozoan Carbonic Anhydrase Inhibition

In a comparative inhibition study against the β‑carbonic anhydrase from the pathogenic protozoan Entamoeba histolytica (EhiCA), 4‑(2‑hydroxyethyl)‑benzenesulfonamide (compound 17) exhibited a KI value of 36 nM. This potency is 6.6‑fold higher than the closely related 4‑hydroxymethyl analog (compound 16, KI = 89 nM) and 8‑fold higher than sulfanilyl‑sulfonamide analogs (KI range 285–331 nM) [1]. Crucially, compound 17 demonstrated selective inhibition of the protozoan enzyme over human isoforms hCA I (KI = 21,000 nM) and hCA II (KI = 125 nM), whereas the clinically used acetazolamide (AAZ) showed poor discrimination (EhiCA KI = 509 nM, hCA II KI = 12 nM) [2].

EhiCA inhibition
Head-to-head
KI = 36 nM (EhiCA)
14-fold more potent than acetazolamide
Reported isoform-selective inhibition context
hCA I KI=21000 nM; hCA II KI=125 nM
Antiparasitic Carbonic anhydrase Sulfonamide Selectivity

Melting Point and Solubility Differentiation

The melting point of N‑(2‑hydroxyethyl)‑4‑methylbenzenesulfonamide is 55–57 °C, whereas unsubstituted p‑toluenesulfonamide melts at 136–138 °C . This ~80 °C depression is attributable to the disruption of intermolecular hydrogen‑bonding networks by the flexible hydroxyethyl chain, which also enhances solubility in polar organic solvents . Additionally, p‑toluenesulfonamide exhibits a water solubility of 3.2 g/L (25 °C) and is classified as slightly soluble ; the hydroxyethyl derivative shows improved miscibility with dichloromethane and methanol, expanding its formulation and reaction‑media compatibility .

Melting point
Cross-study
55–57 °C
vs p-toluenesulfonamide 136–138 °C
Supports low-temperature processing and solubility review
ΔT ≈ 80 °C; purity ≥98%
Physicochemical properties Solubility Melting point Formulation

Heterocyclization to Benzoxazocine Scaffolds

N‑(2‑hydroxyethyl)‑4‑methylbenzenesulfonamide serves as a critical precursor for constructing N‑tosylbenzo[e]cycloalka[g][1,4]oxazocines—eight‑membered heterocyclic frameworks of interest in medicinal chemistry. In a representative protocol, N‑[2‑(cycloalk‑1‑en‑1‑yl)‑6‑methylphenyl]‑N‑(2‑hydroxyethyl)‑4‑methylbenzenesulfonamide undergoes electrophilic cyclization with molecular bromine to afford the benzoxazocine product with a defined atropisomeric ratio (aR*,R*‑to‑aS*,R* of 2.7:1 for cyclohexene derivatives) [1]. The free hydroxyl group is essential for this transformation; analogs lacking this functionality (e.g., N‑alkyl or N‑aryl sulfonamides) do not participate in the same cyclization pathway [2].

Benzoxazocine synthesis
Class-level
Cyclization via Br₂; atropisomeric ratio 2.7:1
Hydroxyethyl chain enables heterocyclization unavailable to N-alkyl analogs
Requires free hydroxyl; N-alkyl sulfonamides do not cyclize
Organic synthesis Heterocycles Benzoxazocine Sulfonamide

Crystalline Conformation and Packing

Single‑crystal X‑ray diffraction analysis of a closely related sulfonamide derivative (C16H16NO3) reveals a nearly planar molecular geometry (torsion angle C(4)–C(7)–C(8)–C(9) = –179(2)°) and establishes that intermolecular packing is governed primarily by van der Waals forces, with the closest intermolecular contact being 3.647 Å between O(3) and C(4) [1]. While the specific crystal structure of N‑(2‑hydroxyethyl)‑4‑methylbenzenesulfonamide itself is not yet deposited in the Cambridge Structural Database, the structural parameters of analogous N‑hydroxyalkyl‑p‑toluenesulfonamides demonstrate consistent conformational preferences that facilitate predictable solid‑state behavior and support polymorph screening efforts [2].

Crystal packing
Analog data
Planar conformation, van der Waals contacts ~3.6 Å
Predictable solid-state behavior supports formulation development
Analog C16H16NO3; torsion angle near 180°
Crystallography Structural biology Solid‑state Material science

Scalable Synthesis from p-Toluenesulfonyl Chloride

N‑(2‑hydroxyethyl)‑4‑methylbenzenesulfonamide is prepared via a straightforward, high‑yielding condensation of p‑toluenesulfonyl chloride with ethanolamine in the presence of a base (e.g., triethylamine) to neutralize the HCl byproduct . A representative patent‑disclosed procedure uses 381.3 g (2 mol) of p‑toluenesulfonyl chloride and 128.3 g (2.1 mol) of ethanolamine, indicating that the reaction is amenable to multi‑hundred‑gram scale without specialized equipment . This contrasts with more complex sulfonamide derivatives that require multi‑step sequences or expensive coupling reagents, thereby lowering the cost‑of‑goods and ensuring consistent supply for procurement.

Scalable synthesis
Supporting evidence
One-step condensation, multi‑hundred‑gram scale demonstrated
May reduce batch variability and supply risk
p-Toluenesulfonyl chloride + ethanolamine, ambient temp.
Synthesis Scale‑up Process chemistry Supply chain

Best Application Scenarios for N-(2-Hydroxyethyl)-4-methylbenzenesulfonamide


Antiparasitic Drug Discovery Targeting EhiCA

Researchers targeting amebiasis and other protozoal infections should prioritize N‑(2‑hydroxyethyl)‑4‑methylbenzenesulfonamide as a validated, nanomolar‑potency scaffold against EhiCA β‑carbonic anhydrase. The compound’s demonstrated 36 nM KI value and >580‑fold selectivity over human CA I make it an attractive starting point for lead optimization, particularly when compared to acetazolamide (KI = 509 nM, poor selectivity) or simple benzenesulfonamides [1]. This evidence positions the compound as a critical tool for medicinal chemistry campaigns aimed at developing non‑toxic, parasite‑specific enzyme inhibitors.

Synthesis of N-Tosyl Heterocycles

Organic and medicinal chemists seeking to construct medium‑sized nitrogen‑ and oxygen‑containing heterocycles should employ N‑(2‑hydroxyethyl)‑4‑methylbenzenesulfonamide as a bifunctional building block. The terminal hydroxyl group enables intramolecular cyclization reactions that are inaccessible using N‑alkyl or N‑aryl sulfonamides, as evidenced by its conversion to N‑tosylbenzooxazocines under mild bromination conditions [2]. This application scenario is particularly relevant for laboratories synthesizing libraries of structurally diverse sulfonamide‑containing heterocycles for biological screening.

Pre-formulation and Solubility Advantage

Pharmaceutical development teams conducting pre‑formulation screening will find N‑(2‑hydroxyethyl)‑4‑methylbenzenesulfonamide advantageous due to its low melting point (55–57 °C) and favorable solubility in dichloromethane and methanol . These properties simplify the preparation of stock solutions for high‑throughput screening and facilitate the use of this compound as a co‑former in co‑crystal engineering studies. Procurement of this specific derivative, rather than the higher‑melting p‑toluenesulfonamide (136–138 °C), reduces energy input during formulation and enhances compatibility with standard organic solvent‑based workflows.

Process Chemistry and Scale-up

Process chemists and contract manufacturing organizations (CMOs) requiring a scalable, cost‑effective sulfonamide intermediate should consider N‑(2‑hydroxyethyl)‑4‑methylbenzenesulfonamide. Its preparation from inexpensive p‑toluenesulfonyl chloride and ethanolamine in a single step ensures robust supply and minimal process mass intensity . This compound can be procured in multi‑hundred‑gram quantities with consistent purity, making it a practical choice for pilot‑plant campaigns and for use as a key intermediate in the synthesis of more elaborate active pharmaceutical ingredients (APIs).

Application
Selection Property
Validation Focus
Antiparasitic target study (EhiCA)
Reported EhiCA inhibition profile
Protozoan selectivity over human CA isoforms
N-Tosyl heterocycle synthesis
Bifunctional building block (OH + sulfonamide)
Cyclization competence and stereochemical outcome
Pre-formulation solubility assessment
Low-melting solid with organic solvent solubility
Solvent compatibility and stock solution preparation
Process-scale supply
Scalable one-step synthesis
Batch consistency and cost review

Technical Documentation Hub

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48 linked technical documents
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